REACTION_SMILES
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[CH3:1][C:2]1([CH3:11])[NH:3][C:4]([CH3:9])([CH3:10])[CH2:5][CH:6]([OH:8])[CH2:7]1.[CH:12]1([CH2:13][OH:14])[CH2:15][O:16]1.[CH:17]([OH:18])([CH3:19])[CH3:20]>>[CH3:1][C:2]1([CH3:11])[N:3]([CH2:15][CH:12]([CH2:13][OH:14])[OH:16])[C:4]([CH3:9])([CH3:10])[CH2:5][CH:6]([OH:8])[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC(O)CC(C)(C)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Type
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product
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Smiles
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CC1(C)CC(O)CC(C)(C)N1CC(O)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |